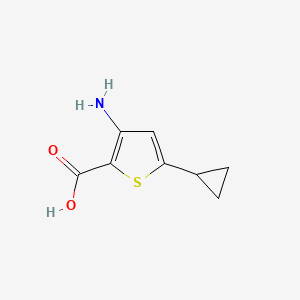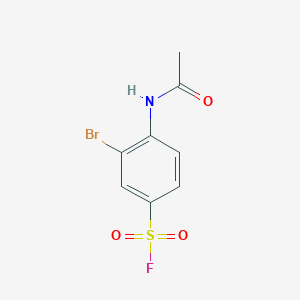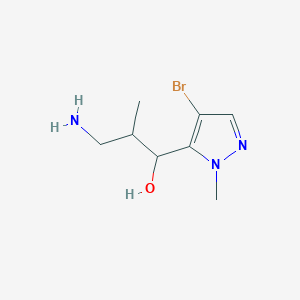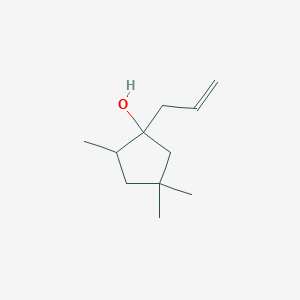![molecular formula C10H18ClNO4S B13213152 tert-Butyl N-{3-[(chlorosulfonyl)methyl]cyclobutyl}carbamate](/img/structure/B13213152.png)
tert-Butyl N-{3-[(chlorosulfonyl)methyl]cyclobutyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-{3-[(chlorosulfonyl)methyl]cyclobutyl}carbamate is an organic compound with the chemical formula C10H18ClNO4S. It is a solid powder that is either colorless or pale yellow and has a pungent odor. This compound is primarily used as a reagent in organic synthesis and has applications in various fields, including chemistry and biomedicine .
Preparation Methods
The preparation of tert-Butyl N-{3-[(chlorosulfonyl)methyl]cyclobutyl}carbamate involves complex organic synthesis techniques. Typically, it is synthesized in a laboratory setting through a series of chemical reactions. One common method involves the reaction of tert-butyl carbamate with chlorosulfonylmethyl cyclobutane under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction. Industrial production methods are similar but scaled up to accommodate larger quantities.
Chemical Reactions Analysis
tert-Butyl N-{3-[(chlorosulfonyl)methyl]cyclobutyl}carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl N-{3-[(chlorosulfonyl)methyl]cyclobutyl}carbamate has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of new organic compounds.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It is used in the development of pharmaceuticals and as a research tool in drug discovery.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-{3-[(chlorosulfonyl)methyl]cyclobutyl}carbamate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity allows the compound to modify the function of these biomolecules, making it useful in biochemical research .
Comparison with Similar Compounds
tert-Butyl N-{3-[(chlorosulfonyl)methyl]cyclobutyl}carbamate can be compared with other similar compounds such as:
tert-Butyl N-{[3-(chlorosulfonyl)phenyl]methyl}carbamate: This compound has a similar structure but with a phenyl group instead of a cyclobutyl group.
tert-Butyl N-{[1-(chlorosulfonyl)piperidin-4-yl]methyl}carbamate: This compound features a piperidine ring instead of a cyclobutyl ring.
The uniqueness of this compound lies in its cyclobutyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C10H18ClNO4S |
|---|---|
Molecular Weight |
283.77 g/mol |
IUPAC Name |
tert-butyl N-[3-(chlorosulfonylmethyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C10H18ClNO4S/c1-10(2,3)16-9(13)12-8-4-7(5-8)6-17(11,14)15/h7-8H,4-6H2,1-3H3,(H,12,13) |
InChI Key |
LJBYJUWBNKFPBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1S)-1-aminoethyl]-N-benzylbenzenesulfonamide](/img/structure/B13213073.png)

![2-[(2,5-Dimethylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13213087.png)

![3-[1-(2,4-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13213094.png)
![6-(Propane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane](/img/structure/B13213097.png)
![1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane](/img/structure/B13213098.png)


![5-Methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13213121.png)
![N-[1-(Naphthalen-2-YL)ethyl]cyclopropanamine](/img/structure/B13213124.png)
![1-[3-(Propan-2-yl)-4-propoxyphenyl]propan-1-ol](/img/structure/B13213129.png)


